N-Methyl-N-(piperidin-4-yl)benzamide
Overview
Description
“N-Methyl-N-(piperidin-4-yl)benzamide” is a chemical compound with the CAS Number: 64951-39-91. It has a molecular weight of 218.31.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature2. However, the specific synthesis process for “N-Methyl-N-(piperidin-4-yl)benzamide” is not readily available in the retrieved papers.
Molecular Structure Analysis
The InChI code for “N-Methyl-N-(piperidin-4-yl)benzamide” is 1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
1. This code provides a specific textual identifier for the molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving “N-Methyl-N-(piperidin-4-yl)benzamide” are not available in the retrieved papers.Physical And Chemical Properties Analysis
“N-Methyl-N-(piperidin-4-yl)benzamide” is stored at temperatures between 2-8°C1. It has a purity of 0.951.Scientific Research Applications
Synthesis and Characterization
- Novel benzamides, including derivatives of N-Methyl-N-(piperidin-4-yl)benzamide, have been synthesized and characterized for their structural features. These compounds exhibit interesting chemical properties and have been evaluated for their potential applications in various fields (Khatiwora et al., 2013).
Anti-Acetylcholinesterase Activity
- Piperidine derivatives, including those structurally related to N-Methyl-N-(piperidin-4-yl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity. This activity is significant in the context of potential therapeutic applications in neurodegenerative diseases (Sugimoto et al., 1990).
Pharmacokinetics and Metabolism
- Research on novel anaplastic lymphoma kinase inhibitors structurally related to N-Methyl-N-(piperidin-4-yl)benzamide has provided insights into their pharmacokinetics and metabolism, crucial for understanding their therapeutic potential and safety profile (Teffera et al., 2013).
Analgesic and Antidepressive Effects
- Certain N-Methyl-N-(piperidin-4-yl)benzamide derivatives have shown promising analgesic and antidepressive effects, indicating their potential as therapeutic agents for chronic pain treatment (Nozaki et al., 2012).
Electrophoresis and Quality Control
- Capillary electrophoresis of imatinib mesylate and related substances, including N-Methyl-N-(piperidin-4-yl)benzamide derivatives, has been employed for quality control, demonstrating the compound's importance in pharmaceutical analysis (Ye et al., 2012).
Antitumor Activity
- A series of N-Methyl-N-(piperidin-4-yl)benzamide derivatives has been synthesized and evaluated for antitumor activity, highlighting the compound's potential in cancer research (Hou et al., 2015).
Serotonin Receptor Agonism
- Benzamide derivatives, structurally related to N-Methyl-N-(piperidin-4-yl)benzamide, have been explored as serotonin receptor agonists, which are significant for gastrointestinal motility and could lead to new treatments for related disorders (Sonda et al., 2003).
Safety And Hazards
The safety information for “N-Methyl-N-(piperidin-4-yl)benzamide” includes several hazard statements: H302, H315, H319, H3351. These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if it is inhaled.
Future Directions
The future directions for research involving “N-Methyl-N-(piperidin-4-yl)benzamide” are not explicitly mentioned in the retrieved papers.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.
properties
IUPAC Name |
N-methyl-N-piperidin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIVZURLHLXUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505381 | |
Record name | N-Methyl-N-(piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(piperidin-4-yl)benzamide | |
CAS RN |
64951-39-9 | |
Record name | N-Methyl-N-4-piperidinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64951-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(piperidin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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